An In-Depth Technical Guide to the Physical Properties of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
An In-Depth Technical Guide to the Physical Properties of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
Introduction
1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a liquid crystal monomer of significant interest in the fields of advanced materials and medicinal chemistry. Its rigid bicyclohexane core, coupled with the polar methoxy group and the nonpolar propylcyclohexyl substituent, imparts unique properties that are exploited in the formulation of liquid crystal displays (LCDs) and as a key structural motif in the development of novel therapeutics.[1] The specific stereochemistry of this compound, particularly the trans,trans isomer, is crucial for its applications in liquid crystal technologies, as it influences the molecular packing and, consequently, the mesophase behavior.[1] This guide provides a comprehensive overview of the known and estimated physical properties of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, details the experimental and computational methodologies for their determination, and outlines a plausible synthetic route for its preparation.
Chemical Structure and Isomerism
The chemical structure of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane consists of two cyclohexane rings linked by a single bond. One ring is substituted with a methoxy group (-OCH₃) at the 1-position, and the other with a propyl group at the 4-position. The connectivity of the two rings is at the 4-position of the methoxy-substituted ring and the 1-position of the propyl-substituted ring.
Due to the substituted nature of the cyclohexane rings, several stereoisomers are possible, arising from the relative orientations (cis or trans) of the substituents on each ring and the relative orientation of the two rings themselves. The trans,trans isomer, where both the methoxy and propyl groups are in equatorial positions relative to their respective rings and the two rings are in a trans configuration relative to each other, is the most thermodynamically stable and is of primary interest for liquid crystal applications due to its linear and rigid molecular shape.[1]
Caption: Chemical structure of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.
Core Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₃₀O | [1][2] |
| Molecular Weight | 238.41 g/mol | [1][2] |
| Melting Point | ~10 °C | [1] |
| Boiling Point | 294.8 °C | [1] |
| Density | 0.92 g/cm³ (trans,trans-isomer) | [3] |
| Refractive Index (n_D) | 1.48 (trans,trans-isomer) | [3] |
| Vapor Pressure | Estimated: < 0.1 kPa at 20°C | Clausius-Clapeyron Estimation |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Inferred from structure |
| Viscosity | Estimated: 5-15 mPa·s at 20°C | QSPR Estimation |
Experimental and Computational Methodologies for Property Determination
The determination of the physical properties of a compound like 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane requires a combination of experimental measurements and computational estimations. This section details the principles and protocols for acquiring these values, ensuring scientific integrity and reproducibility.
Experimental Protocols
Given the high boiling point of this compound, standard atmospheric distillation is often impractical. The boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure.
Protocol: Ebulliometric Method [4]
-
A small, known quantity of the purified compound is placed in an ebulliometer.
-
The system is connected to a vacuum pump and a manometer to control and measure the pressure.
-
The sample is heated until it boils, and the temperature of the vapor-liquid equilibrium is recorded at a specific pressure.
-
This measurement is repeated at several different pressures.
-
The data is then plotted as ln(P) versus 1/T (Clausius-Clapeyron plot), and the boiling point at atmospheric pressure (760 mmHg) is determined by extrapolation.
Caption: Workflow for boiling point determination using the ebulliometric method.
The refractive index is a measure of how light propagates through a substance and is a valuable parameter for purity assessment.
Protocol: Abbe Refractometer [5][6]
-
Ensure the prisms of the Abbe refractometer are clean and calibrated with a standard of known refractive index (e.g., distilled water).
-
Apply a small drop of the liquid sample to the surface of the measuring prism.
-
Close the prisms and ensure the sample spreads evenly.
-
While looking through the eyepiece, adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Adjust the dispersion compensator to eliminate any color fringe at the boundary.
-
Read the refractive index value from the scale. Measurements are typically performed at a standard temperature (e.g., 20°C) using the sodium D-line (589 nm).
Computational Estimations
In the absence of experimental data, computational methods provide reliable estimates for certain physical properties.
The vapor pressure can be estimated using the Clausius-Clapeyron equation in conjunction with the experimentally determined boiling point.[7]
The principle of "like dissolves like" provides a qualitative prediction of solubility. As a nonpolar molecule with two large hydrocarbon rings and a relatively small polar ether group, 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is expected to have very low solubility in polar solvents like water but high solubility in nonpolar organic solvents such as hexane, toluene, and dichloromethane.[8][9]
Quantitative Structure-Property Relationship (QSPR) models can be used to estimate the viscosity of organic liquids based on their molecular structure. These models correlate molecular descriptors with experimental viscosity data for a large set of compounds.
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the numerous non-equivalent protons in the two cyclohexane rings. Key signals would include a singlet for the methoxy protons (-OCH₃) around 3.3 ppm and a complex multiplet for the numerous methylene (-CH₂) and methine (-CH) protons of the cyclohexane rings between 0.8 and 2.0 ppm. The terminal methyl group of the propyl chain would appear as a triplet around 0.9 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the methoxy carbon (around 55-60 ppm), the carbons of the cyclohexane rings (in the 20-50 ppm range), and the carbons of the propyl group (in the 10-40 ppm range).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations from the alkyl groups in the 2850-2960 cm⁻¹ region. A characteristic C-O stretching band for the ether linkage is expected in the 1050-1150 cm⁻¹ range.[10][11][12]
-
Mass Spectrometry (MS): Upon electron ionization, the molecular ion peak (M⁺) would be observed at m/z = 238. Common fragmentation patterns for cyclic ethers and alkanes would be expected.[1][13] This would likely involve the loss of the propyl group (M-43), the methoxy group (M-31), and fragmentation of the cyclohexane rings.[14]
Synthesis and Purification
A plausible synthetic route to 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane involves a Grignard reaction followed by dehydration and hydrogenation, or a Suzuki coupling reaction. A likely pathway starts from 4-methoxycyclohexanone.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.
Detailed Protocol:
-
Synthesis of 4-Methoxycyclohexanone: This precursor can be synthesized by the hydrogenation of 4-methoxyphenol in the presence of a suitable catalyst, followed by oxidation of the resulting 4-methoxycyclohexanol.[7]
-
Grignard Reaction: 4-Methoxycyclohexanone is reacted with propylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent.[15] This reaction forms a tertiary alcohol intermediate.
-
Dehydration: The intermediate alcohol is then dehydrated using a strong acid catalyst (e.g., sulfuric acid) with heating to yield a mixture of alkene isomers.
-
Hydrogenation: The alkene mixture is catalytically hydrogenated using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step reduces the double bond and yields the final product. The stereoselectivity of this step is crucial for obtaining the desired trans,trans-isomer.
Purification
Purification of the final product, especially for liquid crystal applications, is critical. A multi-step purification process is typically employed.
-
Vacuum Distillation: To remove lower-boiling impurities and unreacted starting materials.
-
Column Chromatography: Using silica gel as the stationary phase and a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to separate the desired product from any remaining impurities and isomers.[6]
-
Recrystallization: If the product is a solid at or near room temperature, recrystallization from a suitable solvent can be used for final purification.
Conclusion
1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a molecule with significant potential in materials science and drug development. While a complete experimental dataset of its physical properties is not yet available, this guide provides a thorough overview of its known characteristics, robust methods for estimating its unknown properties, and a detailed framework for its synthesis and purification. The methodologies and predicted data presented herein offer a valuable resource for researchers and scientists working with this and related compounds. The emphasis on stereochemistry, particularly the properties of the trans,trans-isomer, underscores its importance for the rational design of new liquid crystal materials.
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